molecular formula C10H15BrO2 B14900322 2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone

2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone

Cat. No.: B14900322
M. Wt: 247.13 g/mol
InChI Key: ZYAJXMKEUIIUOH-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one is a chemical compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclo[2.2.2]octane family, which is known for its stability and diverse applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one typically involves the bromination of a precursor molecule. One common method is the bromination of 1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone using bromine or a bromine source under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The bicyclic structure provides stability and rigidity, influencing the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one stands out due to its bromine substituent, which enhances its reactivity and versatility in chemical reactions. The presence of the oxabicyclo[2.2.2]octane core imparts unique physicochemical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H15BrO2

Molecular Weight

247.13 g/mol

IUPAC Name

2-bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone

InChI

InChI=1S/C10H15BrO2/c1-9-2-4-10(5-3-9,13-7-9)8(12)6-11/h2-7H2,1H3

InChI Key

ZYAJXMKEUIIUOH-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(OC2)C(=O)CBr

Origin of Product

United States

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